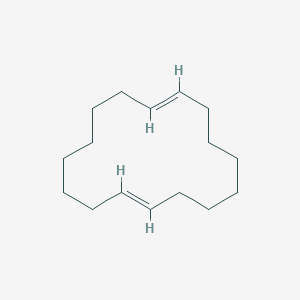

1,9-Cyclohexadecadiene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexadeca-1,9-diene is a cyclic hydrocarbon with the molecular formula C16H24. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has garnered significant interest in scientific research due to its unique structure and properties.

Vorbereitungsmethoden

Cyclohexadeca-1,9-diene can be synthesized through various methods, including:

Diels-Alder Reaction: This involves the reaction of cyclopentadiene with an alkene.

Birch Reduction: This method involves the reduction of benzene with sodium in liquid ammonia.

Wurtz Coupling: This method involves the coupling of two alkyl halides in the presence of sodium metal.

Analyse Chemischer Reaktionen

Cyclohexadeca-1,9-diene undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form cyclohexadec-8-en-1-one.

Reduction: It can be reduced to form cyclohexadecane.

Substitution: It can undergo substitution reactions with various reagents to form different substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or osmium tetroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting Agents: Such as halogens or alkyl halides.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,9-Cyclohexadecadiene has diverse applications across several scientific domains:

Organic Synthesis

It serves as a monomer for synthesizing various organic compounds such as cyclohexene and cyclooctatetraene. Its unique structure allows it to participate in polymerization reactions effectively.

Materials Science

The compound is utilized in developing new synthetic rubbers and elastomers due to its ability to undergo polymerization. This application is critical for creating materials with specific mechanical properties.

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound in treating inflammatory and autoimmune diseases. Its anti-inflammatory and analgesic properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and nitric oxide synthase (NOS) .

Biological Research

Studies have shown that this compound exhibits antioxidant activity and can scavenge free radicals, contributing to its protective effects against cellular damage .

Case Studies

Several studies illustrate the applications and effects of this compound:

- Anti-inflammatory Effects : A study demonstrated significant reduction in edema in rat models when administered at various doses, showcasing a dose-dependent decrease in paw swelling compared to control groups.

- Analgesic Properties : In experiments involving pain-inducing stimuli on mice, administration resulted in notable pain response reduction attributed to the inhibition of pro-inflammatory mediators.

- Antioxidant Activity Assessment : Research indicated strong antioxidant properties in vitro, effectively reducing lipid peroxidation levels in cell cultures exposed to oxidative stress.

Wirkmechanismus

Cyclohexadeca-1,9-diene exerts its effects through several mechanisms:

Anti-inflammatory and Analgesic Properties: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Cyclohexadeca-1,9-diene can be compared with other similar cyclic hydrocarbons:

Cyclohexene: A six-membered ring with one double bond.

Cyclohexadiene: A six-membered ring with two double bonds.

Cyclooctatetraene: An eight-membered ring with four double bonds.

Cyclohexadeca-1,9-diene is unique due to its larger ring size and the presence of two double bonds, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer |

110028-14-3 |

|---|---|

Molekularformel |

C16H28 |

Molekulargewicht |

220.39 g/mol |

IUPAC-Name |

(1E,9E)-cyclohexadeca-1,9-diene |

InChI |

InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1+,16-15+ |

InChI-Schlüssel |

QCSDLMPAQMQZOE-FMGPEAFSSA-N |

SMILES |

C1CCCC=CCCCCCCC=CCC1 |

Isomerische SMILES |

C1CC/C=C/CCCCCC/C=C/CCC1 |

Kanonische SMILES |

C1CCCC=CCCCCCCC=CCC1 |

Piktogramme |

Irritant |

Synonyme |

TRANS CIS-1 9-CYCLOHEXADECADIENE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.